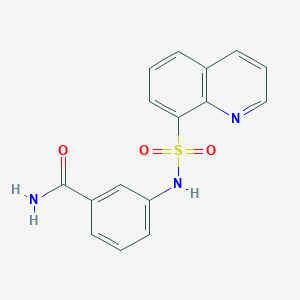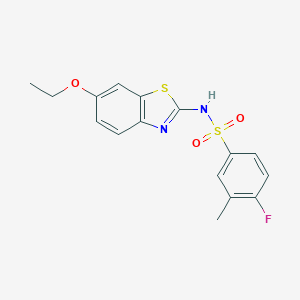![molecular formula C21H17NO5S2 B280945 Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as EPTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. EPTB belongs to the class of benzofuran derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to inhibit the activation of NF-κB, a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the growth of bacteria and viruses. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to reduce oxidative stress, which is a key factor in the development of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potent anticancer activity. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further research. Another advantage is its anti-inflammatory activity, which could be useful in the development of drugs for the treatment of inflammatory diseases.
One of the limitations of using Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potential toxicity. While Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to be effective against cancer cells, it may also be toxic to healthy cells. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which could limit its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. One area of research could be the development of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could be the investigation of the mechanism of action of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, which could lead to the development of more potent and selective inhibitors of topoisomerase II and NF-κB. Finally, further studies on the pharmacokinetics and pharmacodynamics of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate could provide valuable information for the development of safe and effective drugs.
Méthodes De Synthèse
The synthesis of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienylsulfonyl chloride. This intermediate is then reacted with 2-aminophenol to form 2-(2-thienylsulfonylamino)phenol, which is further reacted with ethyl 2-bromo-3-oxobutanoate to form ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its anticancer activity. Studies have shown that Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been studied for its anti-inflammatory properties. Inflammation is a key factor in the development of many diseases, including arthritis, asthma, and cardiovascular disease. Studies have shown that Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Propriétés
Formule moléculaire |
C21H17NO5S2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
ethyl 2-phenyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H17NO5S2/c1-2-26-21(23)19-16-13-15(22-29(24,25)18-9-6-12-28-18)10-11-17(16)27-20(19)14-7-4-3-5-8-14/h3-13,22H,2H2,1H3 |
Clé InChI |
JHIJNPQTKCTDKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)







![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)